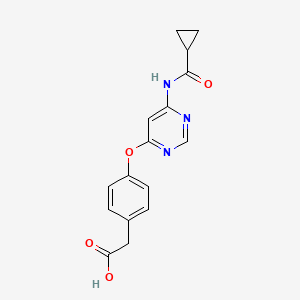
2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid is a chemical compound with the molecular formula C16H15N3O4 and a molecular weight of 313.31 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring, a pyrimidine ring, and a phenylacetic acid moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid involves multiple steps. One common method includes the following steps :
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving appropriate starting materials such as 2,4-diaminopyrimidine.
Cyclopropanecarboxamide Formation: The cyclopropane ring is introduced by reacting the pyrimidine derivative with cyclopropanecarboxylic acid.
Phenylacetic Acid Attachment: The final step involves the attachment of the phenylacetic acid moiety to the pyrimidine ring through an ether linkage.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid has several applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets . The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzoic acid
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
2-(4-((6-(Cyclopropanecarboxamido)pyrimidin-4-yl)oxy)phenyl)acetic acid is unique due to its specific structural features, such as the presence of a cyclopropane ring and a pyrimidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H15N3O4 |
|---|---|
Peso molecular |
313.31 g/mol |
Nombre IUPAC |
2-[4-[6-(cyclopropanecarbonylamino)pyrimidin-4-yl]oxyphenyl]acetic acid |
InChI |
InChI=1S/C16H15N3O4/c20-15(21)7-10-1-5-12(6-2-10)23-14-8-13(17-9-18-14)19-16(22)11-3-4-11/h1-2,5-6,8-9,11H,3-4,7H2,(H,20,21)(H,17,18,19,22) |
Clave InChI |
SNJZNSFFHVLFQR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NC2=CC(=NC=N2)OC3=CC=C(C=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
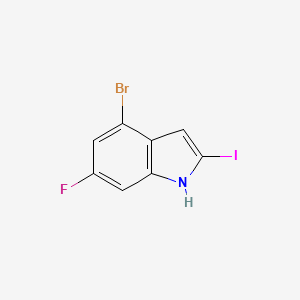
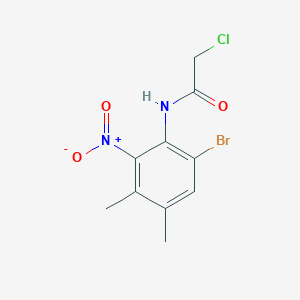
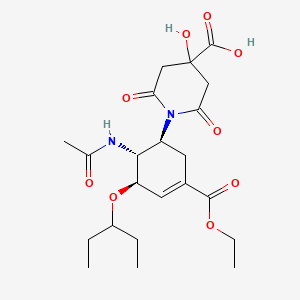
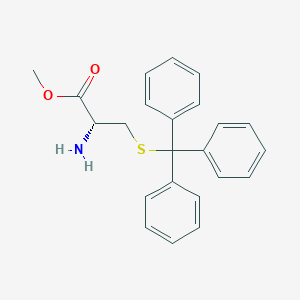
![N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14889225.png)
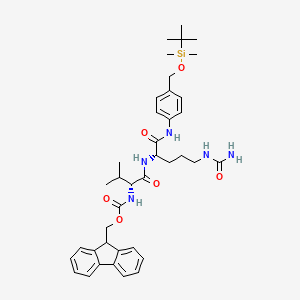


![3-(Methoxymethyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B14889243.png)

![(3-Methylthiophen-2-yl)((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14889253.png)
![4-(6-Amino-7-methoxyimidazo[1,2-a]pyridin-2-yl)-2-methylbutan-2-ol](/img/structure/B14889256.png)

